molecular formula C8H15NO6 B583412 N-acetyl-D-[2-13C]glucosamine CAS No. 478529-39-4

N-acetyl-D-[2-13C]glucosamine

Cat. No.: B583412
CAS No.: 478529-39-4
M. Wt: 222.201
InChI Key: OVRNDRQMDRJTHS-WTUNQFMISA-N
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Description

N-acetyl-D-[2-13C]glucosamine: is a labeled derivative of N-acetyl-D-glucosamine, where the carbon at the second position is replaced with the isotope carbon-13. This compound is a monosaccharide derivative of glucose and is a significant component of various biological structures, including bacterial cell walls and the extracellular matrix of animal tissues. It plays a crucial role in various biological processes and is widely used in scientific research for studying metabolic pathways and molecular interactions.

Mechanism of Action

Target of Action

N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that is essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The mechanism of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .

Pharmacokinetics

It is known that glcnac is a component of various structural polymers, such as chitin, chitosan, and peptidoglycans . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by these factors.

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the stability and efficacy of GlcNAc . Moreover, the presence of other molecules in the environment, such as lipopolysaccharides (LPS), can also influence the action of GlcNAc .

Future Directions

N-acetyl-D-glucosamine has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It is being studied for its potential in controlling the SARS-CoV-2 virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-acetyl-D-[2-13C]glucosamine typically involves the acetylation of D-[2-13C]glucosamine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans and insects . The process includes:

    Extraction: Chitin is extracted from crustacean shells using acid and alkaline treatments.

    Hydrolysis: The extracted chitin is hydrolyzed using concentrated hydrochloric acid to produce glucosamine.

    Acetylation: The glucosamine is then acetylated to form N-acetyl-D-glucosamine. For the labeled compound, D-[2-13C]glucosamine is used as the starting material.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-[2-13C]glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

N-acetyl-D-[2-13C]glucosamine is similar to other glucosamine derivatives but has unique features due to the carbon-13 labeling:

The carbon-13 labeling in this compound makes it particularly valuable for detailed metabolic and structural studies, providing insights that non-labeled compounds cannot offer.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-WTUNQFMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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